Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
“Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” is a compound with the CAS Number: 1539946-20-7. It has a molecular weight of 199.25 . It’s stored in dry, room temperature conditions . The compound is usually in a liquid or solid form .
Molecular Structure Analysis
The InChI code for “Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” is 1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
“Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” has a molecular weight of 199.25 . It’s usually in a liquid or solid form . The compound is stored in dry, room temperature conditions .Scientific Research Applications
Synthesis of Novel Compounds
- Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is utilized in the synthesis of highly functionalized 2-pyrrolidinones. These compounds are further used in creating macrocyclic Tyk2 inhibitors, a type of compound significant in medicinal chemistry (Sasaki et al., 2020).
Structural Analysis and Supramolecular Arrangements
- This compound plays a role in the study of crystal structure and supramolecular arrangements. The weak interactions in its crystal structure, such as C-H⋯O and C-H⋯π, are crucial in understanding the molecular conformation and construction of diverse supramolecular assemblies (Samipillai et al., 2016).
Parallel Solution-phase Synthesis
- It is used in parallel solution-phase synthesis, particularly in creating libraries of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. These syntheses are important for the development of new chemical entities (Svete et al., 2010).
Enantioselective Synthesis
- The compound is involved in enantioselective synthesis processes, like the creation of N-tert-butyl disubstituted pyrrolidines, which are significant in the field of stereochemistry and drug design (Chung et al., 2005).
Crystal Structure Synthesis
- It is used in synthesizing structures like tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, which helps in understanding molecular conformations and interactions, especially through X-ray diffraction studies (Naveen et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements include H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Mechanism of Action
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability.
Action Environment
The stability of Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is influenced by the pH of its environment . In acidic conditions (pH < 2), the Boc (tert-butyl carbamate) protecting group may undergo hydrolysis, reducing the stability of the compound. In neutral or slightly acidic conditions (ph 4-6), the compound can exist relatively stably .
properties
IUPAC Name |
tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)10-9(15)7-8-14(10)11(16)17-13(4,5)6/h10H,7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFDDAJHVAWTNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)CCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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